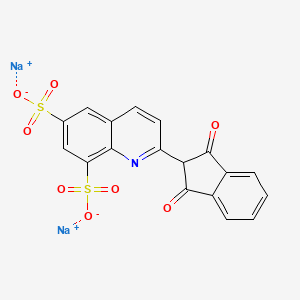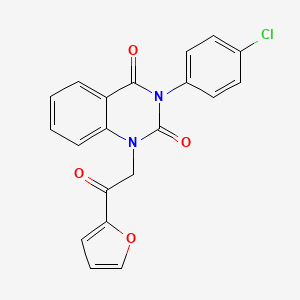
disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is a chemical compound with the molecular formula C18H9NNa2O8S2. It is known for its vibrant yellow color and is commonly used as a dye in various industries. This compound is also referred to as quinoline yellow and is recognized by its CAS number 83711-72-2 .
Vorbereitungsmethoden
The synthesis of disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate involves the condensation of quinaldine with phthalic anhydride to produce the unsulfonated dye. This intermediate is then sulfonated using oleum to yield the final product . Another method involves sulfonating 2-(2-quinolyl)indane-1,3-dione or a mixture containing about two-thirds 2-(2-quinolyl)indane-1,3-dione and one-third 2-(2-(6-methylquinolyl))indane-1,3-dione .
Analyse Chemischer Reaktionen
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quinoline ring, affecting the compound’s color properties.
Substitution: The sulfonate groups can participate in substitution reactions, where other functional groups replace them.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical reactions to track and visualize reaction progress.
Biology: The compound is employed in staining techniques to highlight specific structures in biological samples.
Medicine: It serves as a marker in diagnostic tests and imaging techniques.
Industry: The dye is used in the production of cosmetics, textiles, and food products .
Wirkmechanismus
The mechanism of action of disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to changes in the optical properties of the compound, making it useful as a dye. The compound’s ability to bind to specific molecules allows it to be used in various diagnostic and imaging applications.
Vergleich Mit ähnlichen Verbindungen
Disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate is unique due to its specific structure and vibrant yellow color. Similar compounds include:
Quinoline Yellow: Another dye with similar applications but different sulfonation patterns.
Acid Yellow 3: A dye with comparable properties but distinct chemical structure.
D&C Yellow No. 10: Used in cosmetics and food products, similar in function but with variations in molecular composition
This compound stands out due to its specific sulfonation, which provides unique optical properties and makes it highly effective in various applications.
Eigenschaften
Molekularformel |
C18H9NNa2O8S2 |
|---|---|
Molekulargewicht |
477.4 g/mol |
IUPAC-Name |
disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate |
InChI |
InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
FZUOVNMHEAPVBW-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107265.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107266.png)
![9-(3-chlorophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107267.png)
![2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol](/img/structure/B14107274.png)
![2-(Butylamino)-1-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol](/img/structure/B14107278.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107296.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B14107316.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)


![3-(4-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14107342.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B14107346.png)
